molecular formula C21H19BrClNO3 B3317265 [6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid CAS No. 957890-28-7

[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid

Cat. No.: B3317265
CAS No.: 957890-28-7
M. Wt: 448.7 g/mol
InChI Key: RNMUAYDAHDEZHP-UHFFFAOYSA-N
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Description

6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid: is a complex organic compound that features a quinoline core substituted with bromine, chlorine, and isopropoxy acetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Bromination and Chlorination:

    Introduction of the Isopropoxy Acetic Acid Group: This step involves the esterification of the quinoline derivative with isopropoxy acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Quinoline derivatives with various functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-(4-chlorophenyl)-2-methylquinolin-3-ylethanoic acid
  • 2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-isopropoxy-acetic acid

Uniqueness

What sets 6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct pharmacological or material properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-propan-2-yloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClNO3/c1-11(2)27-20(21(25)26)18-12(3)24-17-9-6-14(22)10-16(17)19(18)13-4-7-15(23)8-5-13/h4-11,20H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMUAYDAHDEZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid
Reactant of Route 2
[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid
Reactant of Route 3
[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid
Reactant of Route 4
[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid
Reactant of Route 5
[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid
Reactant of Route 6
[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid

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